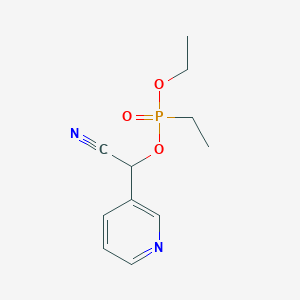

Diethyl 3-pyridylcyanomethyl phosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N2O3P |

|---|---|

Molecular Weight |

254.22 g/mol |

IUPAC Name |

2-[ethoxy(ethyl)phosphoryl]oxy-2-pyridin-3-ylacetonitrile |

InChI |

InChI=1S/C11H15N2O3P/c1-3-15-17(14,4-2)16-11(8-12)10-6-5-7-13-9-10/h5-7,9,11H,3-4H2,1-2H3 |

InChI Key |

OHROCVNRTCONFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)OC(C#N)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Diethyl 3 Pyridylcyanomethyl Phosphonate

Retrosynthetic Analysis of Diethyl 3-pyridylcyanomethyl phosphonate (B1237965)

A retrosynthetic analysis of the target molecule, Diethyl 3-pyridylcyanomethyl phosphonate, suggests several viable disconnection points for its synthesis. The most logical disconnection is at the carbon-phosphorus (C-P) bond, which is a common strategy in phosphonate synthesis. This leads to two primary sets of synthons: an electrophilic phosphorus source and a nucleophilic pyridyl-containing carbanion, or a nucleophilic phosphorus source and an electrophilic pyridyl-containing carbon.

Scheme 1: Retrosynthetic Disconnections for this compound

Route A depicts a disconnection where the phosphorus atom is introduced via a nucleophilic displacement reaction. This suggests a reaction between a carbanion derived from 3-pyridylacetonitrile (B123655) and an electrophilic phosphorus species like diethyl chlorophosphate.

Route B illustrates a disconnection that points towards a Michaelis-Arbuzov or Michaelis-Becker type reaction. This would involve the reaction of a nucleophilic phosphorus species, such as triethyl phosphite (B83602) or the sodium salt of diethyl phosphite, with an electrophilic precursor like a 3-pyridylcyanomethyl halide.

Route C suggests a three-component reaction, such as a variation of the Kabachnik-Fields or Pudovik reaction, involving 3-pyridylaldehyde, a cyanide source, and diethyl phosphite.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches via Phosphonylation Reactions

Direct synthesis approaches aim to form the C-P bond in a single step from readily available precursors. These methods are often preferred for their efficiency and atom economy.

Diethyl phosphite is a common and versatile reagent for the introduction of the diethyl phosphonate group. researchgate.net It can act as a nucleophile after deprotonation or participate in radical and transition-metal-catalyzed reactions.

One plausible direct approach is a variation of the Pudovik reaction , which involves the addition of a dialkyl phosphite to an imine or, in this context, a related electrophilic species. A hypothetical one-pot, three-component reaction of 3-pyridylaldehyde, a cyanide source (e.g., potassium cyanide), and diethyl phosphite could potentially yield the target compound. The reaction would proceed through the in-situ formation of a cyanohydrin or a related intermediate that is subsequently phosphonylated.

Another potential route is the Michaelis-Becker reaction , where the sodium salt of diethyl phosphite, generated by treating diethyl phosphite with a strong base like sodium hydride, acts as a potent nucleophile. This anion could then react with a suitable electrophile, such as a 3-pyridylcyanomethyl halide (e.g., bromide or chloride), to form the desired phosphonate. nih.gov

Table 1: Proposed Direct Synthesis Reactions Using Diethyl Phosphite

| Reaction Type | Pyridyl Precursor | Phosphorus Reagent | Potential Catalyst/Base |

| Pudovik-type | 3-Pyridylaldehyde & KCN | Diethyl phosphite | Base (e.g., Et3N) |

| Michaelis-Becker | 3-Pyridylcyanomethyl halide | Sodium diethyl phosphite | N/A (pre-formed salt) |

Transition-metal-catalyzed cross-coupling reactions offer a powerful tool for C-P bond formation. While typically used for aryl and vinyl halides, modifications of these methods could be adapted for the synthesis of α-cyanophosphonates.

A Hirao-type reaction , which typically involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, could be conceptually extended. asianpubs.org A precursor such as 3-(bromo(cyano)methyl)pyridine could potentially be coupled with diethyl phosphite in the presence of a palladium catalyst and a base.

Alternatively, a reaction analogous to the Michaelis-Arbuzov reaction represents a classic and widely used method for phosphonate synthesis. google.comnih.govresearchgate.net This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In the context of our target molecule, this would necessitate the synthesis of a 3-pyridylcyanomethyl halide. The reaction proceeds via an SN2 attack of the phosphite on the halide, followed by a dealkylation step to yield the phosphonate. A patent describing the synthesis of the analogous cyanomethyl diethyl phosphate (B84403) from chloroacetonitrile (B46850) and triethyl phosphite suggests the feasibility of this approach.

Table 2: Proposed Coupling Reactions for this compound

| Reaction Name | Pyridyl Precursor | Phosphorus Reagent | Typical Catalyst |

| Hirao-type | 3-(Bromo(cyano)methyl)pyridine | Diethyl phosphite | Pd(PPh3)4 |

| Michaelis-Arbuzov | 3-Pyridylcyanomethyl halide | Triethyl phosphite | Heat |

The choice of catalyst and reaction conditions is crucial for the success of direct synthesis methods. For palladium-catalyzed cross-coupling reactions, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands. google.com The reactions are typically carried out in aprotic solvents like THF or dioxane at elevated temperatures.

For reactions involving the deprotonation of diethyl phosphite, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally required. The choice of solvent is also important, with anhydrous THF or DMF being common options.

Three-component reactions, such as the Kabachnik-Fields reaction, can be catalyzed by a variety of Lewis acids or Brønsted acids. nih.gov The reaction conditions are often mild, and in some cases, the reaction can be performed under solvent-free conditions.

Multi-Step Synthetic Pathways Incorporating Distinct Building Blocks

Multi-step syntheses provide greater flexibility and control over the introduction of different functional groups. In the context of this compound, a multi-step approach would likely involve the initial synthesis of a key pyridine-containing intermediate, followed by the introduction of the phosphonate moiety.

A key challenge in a multi-step synthesis is the efficient construction of the 3-pyridylacetonitrile backbone. One common strategy is the nucleophilic substitution of a leaving group on a pyridine (B92270) ring with a cyanide source. For instance, 3-(chloromethyl)pyridine (B1204626) could be reacted with sodium or potassium cyanide to yield 3-pyridylacetonitrile.

Alternatively, a more convergent approach would involve the synthesis of a halogenated derivative of 3-pyridylacetonitrile, which can then be used in a subsequent phosphonylation step. For example, 3-pyridylacetonitrile could be α-brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions to provide 2-bromo-2-(pyridin-3-yl)acetonitrile. This intermediate would be a prime candidate for a Michaelis-Arbuzov or Michaelis-Becker reaction.

Scheme 2: Multi-Step Synthesis via a Halogenated Intermediate

This two-step sequence, involving the halogenation of a readily available starting material followed by a well-established phosphonylation reaction, represents a robust and logical pathway to the target molecule.

Methods for Constructing the Cyanomethylphosphonate Scaffold

The formation of the cyanomethylphosphonate scaffold is a critical step in the synthesis of the target molecule. The Michaelis-Arbuzov reaction is a widely employed and robust method for creating carbon-phosphorus bonds, making it a primary strategy for this purpose. rsc.orgresearchgate.net

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. rsc.org In the context of constructing the diethyl cyanomethylphosphonate scaffold, this would typically involve the reaction of triethyl phosphite with chloroacetonitrile.

Reaction Scheme:

(C₂H₅O)₃P + ClCH₂CN → (C₂H₅O)₂P(O)CH₂CN + C₂H₅Cl

The mechanism initiates with the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of chloroacetonitrile, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequently, the displaced chloride ion attacks one of the ethyl groups on the phosphonium salt in an Sɴ2 reaction, resulting in the formation of the desired diethyl cyanomethylphosphonate and ethyl chloride as a byproduct. researchgate.net This reaction is often carried out at elevated temperatures and typically provides good yields of the desired phosphonate.

An alternative, though less common, approach could involve the Pudovik reaction, which is the addition of a dialkyl phosphite to an imine or an aldehyde. For the cyanomethylphosphonate scaffold, a variation involving the addition of diethyl phosphite to formaldehyde (B43269) followed by cyanation could be envisioned, although this is a more circuitous route compared to the direct Michaelis-Arbuzov reaction.

Sequential Functionalization and Phosphonate Ester Formation

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound, differing in the order of bond formation:

Strategy A: Alkylation of Diethyl cyanomethylphosphonate

This approach involves the initial synthesis of diethyl cyanomethylphosphonate, followed by the introduction of the 3-pyridyl group via alkylation. The carbanion of diethyl cyanomethylphosphonate is generated by treatment with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), and then reacted with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine.

Reaction Scheme:

(C₂H₅O)₂P(O)CH₂CN + Base → [(C₂H₅O)₂P(O)CHCN]⁻

[(C₂H₅O)₂P(O)CHCN]⁻ + 3-Br-Py → (C₂H₅O)₂P(O)CH(CN)(3-pyridyl) + Br⁻

The success of this reaction is contingent on the nucleophilicity of the phosphonate carbanion and the susceptibility of the 3-halopyridine to nucleophilic substitution. This method offers a convergent approach, as both the cyanomethylphosphonate scaffold and the pyridine electrophile can be prepared separately.

Strategy B: Phosphonylation of 3-pyridylacetonitrile

An alternative strategy involves starting with a molecule that already contains the 3-pyridyl and cyano moieties, namely 3-pyridylacetonitrile. The phosphonate group is then introduced in a subsequent step. This can be achieved by deprotonation of 3-pyridylacetonitrile to form a carbanion, which then reacts with a phosphorylating agent like diethyl chlorophosphate. georganics.sk

Reaction Scheme:

3-pyridyl-CH₂CN + Base → [3-pyridyl-CHCN]⁻

[3-pyridyl-CHCN]⁻ + ClP(O)(OC₂H₅)₂ → (C₂H₅O)₂P(O)CH(CN)(3-pyridyl) + Cl⁻

This approach hinges on the selective deprotonation at the α-carbon and the subsequent efficient reaction with the electrophilic phosphorus reagent. Careful selection of the base and reaction conditions is crucial to avoid side reactions.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. sciencedaily.comnih.gov Atom economy is a key metric in this regard, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org

Analysis of Synthetic Routes:

Michaelis-Arbuzov Reaction (Scaffold Synthesis): The reaction of triethyl phosphite with chloroacetonitrile to form diethyl cyanomethylphosphonate and ethyl chloride has a relatively good atom economy. The main byproduct, ethyl chloride, is volatile, which can facilitate its removal, but it is also a substance of environmental concern.

Strategy B (Phosphonylation): The reaction of the 3-pyridylacetonitrile carbanion with diethyl chlorophosphate also generates a salt byproduct (e.g., lithium chloride if an organolithium base is used).

To improve the greenness of these syntheses, several principles can be applied:

Catalysis: Utilizing catalytic amounts of a base instead of stoichiometric amounts would improve the atom economy and reduce waste.

Solvent Choice: The use of greener solvents or solvent-free conditions, where feasible, would reduce the environmental impact. sciencedaily.com

Energy Efficiency: Employing milder reaction conditions, potentially through microwave irradiation, could reduce energy consumption.

Interactive Table: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Route A (Alkylation) | Route B (Phosphonylation) | Ideal Value |

| Atom Economy | Moderate | Moderate | 100% |

| Reaction Mass Efficiency | Lower | Lower | 100% |

| E-Factor | >1 | >1 | 0 |

| Solvent Use | Typically requires anhydrous organic solvents | Typically requires anhydrous organic solvents | Minimized/Green solvents |

| Byproducts | Ethyl chloride, Sodium halide | Salt byproduct (e.g., LiCl) | None |

Comparative Evaluation of Synthetic Routes: Yields, Selectivities, and Scalability

A comparative evaluation of the proposed synthetic routes is essential for selecting the most practical and efficient method for the preparation of this compound.

| Parameter | Strategy A: Alkylation of Diethyl cyanomethylphosphonate | Strategy B: Phosphonylation of 3-pyridylacetonitrile |

| Yields | Potentially high, dependent on the efficiency of the alkylation step. | Can be variable, depending on the stability of the carbanion and the reactivity of the phosphorylating agent. |

| Selectivities | Good selectivity is expected as the reaction site is well-defined. | Potential for side reactions if the carbanion is not stable or if the phosphorylating agent is not sufficiently reactive. |

| Scalability | Generally scalable. The synthesis of diethyl cyanomethylphosphonate via the Michaelis-Arbuzov reaction is a well-established and scalable process. The subsequent alkylation is also a common and scalable transformation. | May present challenges on a larger scale due to the handling of potentially unstable carbanions and the need for stringent anhydrous conditions. |

| Starting Material Availability | Diethyl cyanomethylphosphonate and 3-halopyridines are commercially available or readily synthesized. | 3-Pyridylacetonitrile and diethyl chlorophosphate are also commercially available. |

| Overall Assessment | This route appears to be more robust and potentially higher yielding due to the well-established nature of the individual reaction steps. | This route is a viable alternative but may require more optimization to achieve high yields and ensure scalability. |

Ultimately, the choice of synthetic route will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the specific laboratory capabilities.

Reactivity and Reaction Mechanisms of Diethyl 3 Pyridylcyanomethyl Phosphonate

Nucleophilic Reactivity of the Carbanion Derived from Diethyl 3-pyridylcyanomethyl phosphonate (B1237965)

The presence of both a phosphonate and a cyano group significantly increases the acidity of the α-methylene protons, facilitating the formation of a stabilized carbanion. This nucleophilic species is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons olefination.

Elucidation of Alpha-Cyanocarbanion Generation and Stability

The generation of the α-cyanocarbanion from Diethyl 3-pyridylcyanomethyl phosphonate is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the concentration and stability of the resulting carbanion.

The stability of this carbanion is attributed to the delocalization of the negative charge onto both the phosphonate and the cyano groups. The electron-withdrawing nature of the phosphoryl (P=O) group and the nitrile (C≡N) group effectively disperses the electron density, thus stabilizing the conjugate base. This stabilization is crucial for the facile deprotonation and subsequent nucleophilic reactions of the carbanion. The resonance structures illustrating this delocalization are a key factor in its stability.

The acidity of the α-protons in β-ketophosphonates and α-cyanophosphonates is significantly higher than that of simple dialkyl phosphonates, allowing for the use of a wide range of bases for carbanion generation. Common bases employed include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The stability of the resulting carbanion is a critical factor in the success of subsequent olefination reactions.

Role in Olefination Reactions: The Horner-Wadsworth-Emmons Reaction and its Stereochemical Control

The α-cyanocarbanion derived from this compound is a potent nucleophile that readily participates in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of the phosphonate carbanion with an aldehyde or ketone to yield an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that simplifies purification.

The general mechanism of the HWE reaction involves the nucleophilic attack of the carbanion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the alkene. A key feature of the HWE reaction is its ability to provide stereochemical control over the newly formed double bond.

In most cases, the Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as this compound, predominantly yields the (E)-isomer of the resulting alkene. This preference is attributed to the thermodynamic stability of the intermediates leading to the (E)-product. The reaction of the phosphonate carbanion with aromatic aldehydes, in particular, often proceeds with high (E)-selectivity.

The stereochemical outcome can be influenced by several factors, including the nature of the substituents on the phosphonate and the carbonyl compound, the reaction conditions (e.g., temperature, solvent), and the choice of base and its counter-ion. For instance, the use of certain modified phosphonates and specific reaction conditions can favor the formation of the (Z)-isomer. However, for standard HWE reactions involving α-cyanophosphonates, the (E)-alkene is the major product. The presence of the 3-pyridyl group can potentially influence the electronic properties of the carbanion and the transition state energies, thereby affecting the (E)/(Z) selectivity, though specific studies on this particular substrate are limited.

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character to this compound, allowing it to participate in coordination with metal ions and in quaternization reactions.

Complexation and Coordination Chemistry

The pyridine nitrogen atom can act as a ligand, coordinating to various metal centers. This property is common among pyridyl-containing phosphonate compounds. The ability to form coordination complexes opens up possibilities for the development of novel catalysts, materials with interesting photophysical properties, and biologically active metal complexes. The phosphonate group itself can also participate in coordination, potentially leading to the formation of bidentate or bridging ligands. The specific coordination behavior of this compound would depend on the metal ion, the solvent system, and the stoichiometry of the reaction.

Quaternization Reactions and Their Synthetic Utility

The pyridine nitrogen can be readily alkylated by reacting this compound with alkyl halides or other electrophilic reagents. This process, known as quaternization, results in the formation of a pyridinium (B92312) salt.

Quaternization modifies the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the reactivity of the other functional groups in the molecule. For example, the increased electron-withdrawing nature of the pyridinium ring could further enhance the acidity of the α-methylene protons. Quaternized pyridylphosphonates have potential applications as ionic liquids, phase-transfer catalysts, and as precursors for the synthesis of more complex heterocyclic systems. The synthetic utility of these pyridinium phosphonates lies in their altered solubility and reactivity profiles compared to the parent pyridine derivative.

Reactivity of the Phosphonate Ester Group

The diethyl phosphonate ester moiety is susceptible to nucleophilic attack at the phosphorus atom, leading to reactions such as hydrolysis and transesterification. These transformations are important for modifying the phosphonate group and for the synthesis of phosphonic acids.

The hydrolysis of diethyl phosphonates to the corresponding phosphonic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The ease of hydrolysis can be influenced by the steric and electronic nature of the substituents on the phosphonate.

Transesterification, the exchange of the ethoxy groups for other alkoxy groups, can be accomplished by reacting the diethyl phosphonate with an excess of another alcohol in the presence of an acid or base catalyst. This reaction is often driven to completion by removing the more volatile ethanol (B145695) from the reaction mixture. Transesterification is a useful method for introducing different ester functionalities, which can alter the physical and chemical properties of the molecule.

P-Alkylation and P-C Bond Formation Processes

While the formation of P-C bonds is a fundamental aspect of organophosphorus chemistry, specific examples involving this compound are not readily found in the searched literature. Generally, the carbanion generated from α-cyanomethylphosphonates can participate in various nucleophilic reactions, including alkylation. The presence of the electron-withdrawing cyano and 3-pyridyl groups would stabilize the carbanion, facilitating its formation with a suitable base. This stabilized carbanion could then react with alkyl halides in a P-alkylation process, forming a new P-C bond. However, without specific studies on this compound, details regarding optimal reaction conditions, yields, and the influence of the 3-pyridyl group remain speculative.

Hydrophosphonylation Reactions

Hydrophosphonylation, the addition of the P-H bond of a phosphonate across a C=C, C=O, or C=N double bond, is a significant reaction for forming P-C bonds. While this reaction is well-documented for other phosphonates, specific instances utilizing this compound as the reacting phosphonate are not described in the available literature. Theoretically, if a precursor H-phosphonate derivative of the title compound were available, it could potentially undergo addition to various electrophilic partners.

Transesterification and Hydrolysis Pathways

The ester groups of phosphonates are susceptible to both transesterification and hydrolysis under acidic or basic conditions. For this compound, it can be inferred that heating in the presence of an alcohol and a suitable catalyst would lead to the exchange of the ethyl groups. Similarly, hydrolysis to the corresponding phosphonic acid would be expected under aqueous acidic or basic conditions. The rate of these reactions would be influenced by factors such as temperature, pH, and the steric bulk of the reacting alcohol. However, specific kinetic or mechanistic studies detailing these pathways for this compound are not available.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations, including computational and kinetic studies, are crucial for understanding the reactivity of a compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. Such studies have been conducted for other phosphonates to understand their reaction pathways. However, no specific computational studies focusing on the reaction mechanisms of this compound were identified in the search.

Experimental kinetic studies are essential for determining reaction rates, rate laws, and the factors that influence them. Such studies would provide valuable insights into the reactivity of this compound. The absence of such studies in the public domain means that the determinants of its reaction rates can only be hypothesized based on general chemical principles.

Influence of Electronic and Steric Factors on this compound's Reactivity

The reactivity of this compound is inherently governed by electronic and steric factors. The electron-withdrawing nature of the cyano and 3-pyridyl groups significantly influences the acidity of the α-methylene proton, making it more susceptible to deprotonation to form a stabilized carbanion. The 3-pyridyl group, being a heterocyclic aromatic ring, can exert both inductive and resonance effects. Steric hindrance around the reactive center, influenced by the diethyl phosphonate group and the substituents on the pyridyl ring, would also play a role in modulating its reactivity towards various reagents. While these general principles apply, specific quantitative data on how these factors influence the reactivity profile of this particular compound is not available.

Advanced Applications of Diethyl 3 Pyridylcyanomethyl Phosphonate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The development of efficient methodologies for the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Diethyl 3-pyridylcyanomethyl phosphonate (B1237965) serves as a potent precursor for the generation of various heterocyclic frameworks, including pyrrolidines, pyrrolidinones, pyridines, and quinolines.

Synthesis of Substituted Pyrrolidine (B122466) and Pyrrolidinone Derivatives

While direct applications of Diethyl 3-pyridylcyanomethyl phosphonate in the synthesis of pyrrolidine and pyrrolidinone derivatives are not extensively documented in dedicated studies, the general reactivity of related diethyl phosphonates provides a strong indication of its potential in this area. The Horner-Wadsworth-Emmons (HWE) reaction, a hallmark of phosphonate chemistry, can be envisioned as a key step in the construction of these five-membered rings. For instance, the reaction of the carbanion generated from this compound with suitable Michael acceptors containing a nitrogen functionality could initiate a cascade reaction leading to highly substituted pyrrolidines.

Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules. It is conceivable that this compound could be employed in MCRs alongside an amine and an alkene or another suitable reaction partner to construct the pyrrolidine core in a single synthetic operation.

The synthesis of pyrrolidinone derivatives can be approached through various synthetic routes. One potential pathway involves the [3+2] cycloaddition reaction of an activated alkene with a species derived from this compound. Subsequent transformations of the resulting cycloadduct could then yield the desired pyrrolidinone scaffold. The versatility of phosphonate reagents in such cycloadditions has been demonstrated, suggesting the feasibility of this approach.

Formation of Pyridine (B92270) and Quinoline (B57606) Scaffolds

The pyridine and quinoline moieties are ubiquitous in pharmaceuticals and functional materials. This compound offers a direct and efficient entry point for the synthesis of functionalized quinoline derivatives. A notable example is its application in a one-pot, three-component reaction for the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates. In this reaction, an aromatic amine, an aldehyde, and this compound are combined to generate a library of quinoline-containing α-aminophosphonates. This methodology is particularly attractive due to its operational simplicity and the ability to introduce molecular diversity by varying the starting materials.

The general mechanism for such transformations often involves the initial formation of an α,β-unsaturated intermediate through the Horner-Wadsworth-Emmons reaction of the phosphonate with an aldehyde. Subsequent Michael addition of an aniline (B41778) derivative, followed by an intramolecular cyclization and aromatization, leads to the formation of the quinoline ring system. The presence of the phosphonate group in the final product offers further opportunities for chemical modification or can act as a bioisostere for a carboxylic acid group, which is often beneficial for biological activity.

While the direct synthesis of pyridine scaffolds using this compound is less commonly reported, its structural components suggest potential applications in pyridine synthesis. For instance, in reactions where the pyridine ring of the phosphonate itself does not participate in the cyclization, the cyanomethylphosphonate moiety can be used to build a second pyridine ring through established synthetic protocols, such as the Hantzsch pyridine synthesis or variations thereof.

Applications in the Synthesis of Annulated Systems

Annulated systems, which contain fused ring structures, are of significant interest due to their rigid conformations and often enhanced biological activities. The reactivity of this compound can be harnessed for the construction of such complex polycyclic frameworks. The Horner-Wadsworth-Emmons reaction, when performed intramolecularly, provides a powerful tool for the formation of cyclic and, by extension, annulated systems.

A plausible strategy involves the design of a substrate that contains both the this compound moiety and a carbonyl group, appropriately positioned to allow for an intramolecular olefination reaction. This would lead to the formation of a new ring fused to the pyridine ring or another part of the molecule. The stereochemical outcome of such reactions can often be controlled, providing access to specific isomers of the annulated product.

Furthermore, cascade reactions initiated by the reaction of this compound can lead to the formation of multiple rings in a single synthetic step. For example, a reaction sequence could be initiated by an intermolecular HWE reaction, followed by a series of intramolecular cyclizations and rearrangements to build a complex, annulated scaffold. The specific design of the reaction partners would be crucial in directing the outcome of such cascade processes.

Utilization as a Key Building Block for Bioactive Molecule Scaffolds

The incorporation of the phosphonate group into organic molecules is a well-established strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, or act as a transition-state analog inhibitor of enzymes. This compound serves as a valuable precursor for a wide range of phosphonate-containing organic molecules and is instrumental in the generation of diverse chemical libraries for high-throughput screening.

Precursors for Phosphonate-Containing Organic Molecules

The synthesis of α-aminophosphonates is a prominent application of this compound in the preparation of bioactive molecules. As previously mentioned, the one-pot, three-component synthesis of quinoline-containing α-aminophosphonates yields compounds with potential anticancer activity. These molecules can be seen as analogs of α-amino acids, where the carboxylic acid group is replaced by a phosphonate moiety. This substitution can lead to improved metabolic stability and cell permeability.

The general synthetic route to these α-aminophosphonates involves a Kabachnik-Fields-type reaction, where an amine, a carbonyl compound, and a dialkyl phosphite (B83602) react to form the target molecule. In the context of this compound, the reactivity of the cyanomethyl group can be harnessed to first form an imine, which then reacts with the phosphonate.

Below is a table summarizing the synthesis of various phosphonate-containing molecules derived from reactions involving diethyl phosphonates.

| Starting Materials | Reaction Type | Product Class | Potential Bioactivity |

| Aromatic amine, Aldehyde, Diethyl phosphonate | One-pot, three-component | α-Aminophosphonates | Anticancer |

| N-protected amino aldehyde, Diethyl phosphonate | Horner-Wadsworth-Emmons | Vinylphosphonates | Enzyme inhibitors |

| α-Halo ketone, Triethyl phosphite | Michaelis-Arbuzov | β-Ketophosphonates | Antiviral |

Role in the Generation of Diverse Chemical Libraries

The efficiency of modern drug discovery relies heavily on the availability of diverse chemical libraries for high-throughput screening. Multicomponent reactions (MCRs) are an ideal tool for the rapid generation of such libraries, as they allow for the creation of complex molecules from simple starting materials in a single step. This compound is a valuable building block for MCRs due to its multiple reactive sites.

The one-pot synthesis of quinoline-containing α-aminophosphonates is a prime example of how this phosphonate can be used to generate a library of structurally diverse compounds by simply varying the aromatic amine and aldehyde components. This approach allows for the systematic exploration of the chemical space around a particular scaffold, which is crucial for structure-activity relationship (SAR) studies.

Furthermore, the phosphonate moiety itself can be further functionalized, adding another layer of diversity to the generated library. For example, the ethyl esters of the phosphonate can be hydrolyzed to the corresponding phosphonic acid, or they can be converted to other esters or amides. This post-MCR modification strategy significantly expands the number of accessible compounds from a single reaction setup.

The table below illustrates the diversity that can be achieved in a chemical library using a multicomponent reaction involving a diethyl phosphonate.

| Amine Component | Aldehyde Component | Resulting Phosphonate Scaffold |

| Aniline | Benzaldehyde | Diethyl ((phenylamino)(phenyl)methyl)phosphonate |

| 4-Fluoroaniline | 4-Chlorobenzaldehyde | Diethyl (((4-fluorophenyl)amino)(4-chlorophenyl)methyl)phosphonate |

| 2-Naphthylamine | Furan-2-carbaldehyde | Diethyl ((furan-2-yl)(naphthalen-2-ylamino)methyl)phosphonate |

This compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Phosphonate reagents are valuable participants in MCRs, often leading to the formation of biologically relevant scaffolds such as α-aminophosphonates and other functionalized organophosphorus compounds.

A thorough search of the scientific literature, however, did not yield specific examples of this compound being utilized as a key reactant in multi-component reactions. While there is extensive research on MCRs involving simpler phosphonates like diethyl phosphite, the unique structural features of this compound—namely the simultaneous presence of a 3-pyridyl ring, a cyano group, and a phosphonate ester—have not been explicitly explored in this context according to available data.

Theoretically, the activated methylene (B1212753) group adjacent to both the cyano and phosphonate moieties could participate as a nucleophile in various MCRs. For instance, it could potentially be employed in reactions analogous to the Kabachnik-Fields or Pudovik reactions. However, without experimental data, any proposed reaction schemes remain speculative.

Table 1: Hypothetical Multi-Component Reactions Involving this compound

| MCR Type | Potential Reactants | Hypothetical Product Scaffold |

| Kabachnik-Fields-type | Aldehyde, Amine | α-Amino-α-(3-pyridyl)cyanomethylphosphonate |

| Pudovik-type | Imine | β-Amino-α-(3-pyridyl)cyanomethylphosphonate |

| Michael Addition-based | α,β-Unsaturated carbonyl | Functionalized γ-ketophosphonate |

Note: The reactions and products listed in this table are hypothetical and are not supported by published research specific to this compound.

Stereoselective Synthesis Employing this compound

Stereoselective synthesis is a critical area of organic chemistry focused on the controlled formation of stereoisomers. Phosphonate reagents can be instrumental in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.

Asymmetric Transformations and Chiral Auxiliary Strategies

Asymmetric synthesis aims to produce an excess of one enantiomer of a chiral product. This is often achieved using chiral catalysts, reagents, or auxiliaries. In the context of phosphonate chemistry, asymmetric variants of the HWE reaction have been developed using chiral phosphonate reagents or by employing chiral bases or additives.

No specific studies detailing the use of this compound in asymmetric transformations were found in the surveyed literature. The development of a chiral variant of this reagent, or its application in catalytic asymmetric reactions, represents an unexplored area of research. The presence of the 3-pyridyl group could potentially allow for coordination to a chiral metal catalyst, thereby influencing the stereochemical outcome of a reaction.

Diastereoselective Control in Carbon-Carbon Bond Formations

Diastereoselective reactions aim to control the formation of diastereomers. The HWE reaction, a cornerstone of phosphonate chemistry, is well-known for its ability to control the geometry of the resulting alkene. Stabilized phosphonate ylides, such as the one that would be generated from this compound, generally exhibit high E-selectivity in their reactions with aldehydes.

While the general principles of the HWE reaction suggest that this compound would likely react with aldehydes to form (E)-α-cyano-β-(3-pyridyl)acrylates with high diastereoselectivity, specific experimental data, including reaction conditions and diastereomeric ratios for this particular substrate, are not available in the literature.

Table 2: Predicted Outcome of a Horner-Wadsworth-Emmons Reaction

| Reactants | Base | Predicted Major Product | Predicted Stereochemistry |

| This compound, Benzaldehyde | NaH | (E)-2-cyano-3-phenyl-3-(pyridin-3-yl)acrylate | (E)-alkene |

Note: The predicted outcome in this table is based on the general mechanism of the Horner-Wadsworth-Emmons reaction and is not based on published experimental results for this compound.

Spectroscopic Characterization and Structural Elucidation Methodologies for Diethyl 3 Pyridylcyanomethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Diethyl 3-pyridylcyanomethyl phosphonate (B1237965), offering profound insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the ethoxy groups typically appear as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, due to coupling with each other and with the phosphorus atom. The methine proton (CH) attached to the phosphorus and the cyano group would appear as a doublet due to coupling with the phosphorus atom. The protons on the pyridine (B92270) ring exhibit characteristic shifts in the aromatic region, with their multiplicity depending on their position and coupling with adjacent protons.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows distinct signals for each unique carbon atom. The carbon atoms of the ethyl groups (CH₃ and CH₂) will appear in the aliphatic region, with the methylene carbon showing coupling to the phosphorus atom (²JC-P). The methine carbon, directly bonded to phosphorus, will exhibit a large one-bond coupling constant (¹JC-P). The cyano group carbon appears at a characteristic downfield shift. The carbons of the pyridine ring will resonate in the aromatic region, and those closer to the phosphonate substituent may show coupling to the phosphorus atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Diethyl Phosphonate Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -P(O)(OCH₂CH₃ )₂ | ~1.3 | ~16 |

| -P(O)(OCH₂ CH₃)₂ | ~4.2 | ~63 |

| CH -P | Varies | Varies (with ¹JC-P) |

| Pyridyl-H | ~7.0 - 8.5 | ~120 - 150 |

| -C N | - | ~115 |

Note: The exact chemical shifts can vary depending on the solvent and other molecular substituents.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and specific technique for characterizing the chemical environment of the phosphorus atom. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range. For diethyl phosphonates, the ³¹P NMR spectrum typically shows a single resonance. The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom. For Diethyl 3-pyridylcyanomethyl phosphonate, the ³¹P chemical shift is expected in the typical range for tetracoordinated phosphorus(V) compounds. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and through-space relationships within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl groups and among the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the methine proton would correlate with the signal for the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is particularly useful for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational bands would include:

P=O stretch: A strong absorption band typically appears in the region of 1200-1260 cm⁻¹.

P-O-C stretch: These vibrations are usually observed in the 1000-1100 cm⁻¹ region.

C≡N stretch: The nitrile group gives rise to a characteristic sharp band, usually of medium intensity, around 2200-2260 cm⁻¹.

C-H stretches: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹.

C=C and C=N stretches: Vibrations from the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) |

| P=O | 1200 - 1260 |

| P-O-C | 1000 - 1100 |

| C≡N | 2200 - 2260 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Pyridine Ring (C=C, C=N) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation of organophosphonates often involves characteristic pathways. nih.gov Common fragmentation patterns include the loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the phosphonate group via McLafferty-type rearrangements. The pyridine ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula.

Spectroscopic Methodologies for Monitoring Reaction Progress and Intermediate Detection

The synthesis of α-functionalized phosphonates, such as this compound, often involves multi-step reactions where careful monitoring is crucial for optimizing reaction conditions, maximizing yield, and identifying transient intermediates. Spectroscopic techniques are invaluable tools for real-time, in-situ analysis of these reaction pathways.

The formation of this compound can be envisaged through established synthetic routes for C-P bond formation, most notably the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions. Spectroscopic monitoring of these reactions provides insights into their kinetics and mechanisms.

A primary method for synthesizing α-cyano-substituted phosphonates is the Michaelis-Arbuzov reaction. This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an α-haloacetonitrile derivative, in this case, 3-pyridylchloroacetonitrile. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of such reactions. By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of both the intermediate and the final product can be tracked. Specifically, ³¹P NMR spectroscopy is highly effective for observing the phosphorus-containing species. The starting triethyl phosphite would exhibit a characteristic chemical shift, which would decrease in intensity over time. Concurrently, a new signal corresponding to the phosphonium (B103445) intermediate would appear and subsequently be replaced by the signal of the final this compound product.

For instance, in a related synthesis, the progress of a phosphonate formation was monitored using in-situ NMR, allowing for the determination of reaction kinetics, including activation energies for nucleation and crystal growth of a phosphonate-based metal-organic framework scienceopen.comrsc.org. While the specific reaction conditions for this compound are not detailed in the available literature, the principles of in-situ NMR monitoring remain applicable.

Table 1: Hypothetical ³¹P NMR Data for Monitoring the Synthesis of this compound via the Michaelis-Arbuzov Reaction.

| Species | Expected ³¹P Chemical Shift (ppm) | Observation |

| Triethyl phosphite | ~138 | Signal intensity decreases over time. |

| Phosphonium Intermediate | ~20-30 | Signal appears and then disappears. |

| This compound | ~15-25 | Signal intensity increases over time. |

Note: The chemical shift values are estimates based on typical ranges for these types of compounds and are subject to variation based on solvent and other reaction conditions.

Similarly, ¹H NMR spectroscopy can be employed to monitor the changes in the proton environment of the organic moieties. For example, the disappearance of the signal corresponding to the α-proton of the starting halide and the appearance of the new methine proton signal in the phosphonate product, coupled to the phosphorus atom, would be indicative of reaction progress.

Another potential synthetic route is a variation of the Horner-Wadsworth-Emmons reaction, where a phosphonate carbanion reacts with an electrophile. While this is more commonly used for olefination, related methodologies could be adapted for the synthesis of the target compound. Spectroscopic monitoring in this context would again rely on tracking the key functional group transformations.

Infrared (IR) spectroscopy can also be utilized, particularly for monitoring the disappearance of the C-X (where X is a halogen) stretching vibration of the starting material and the appearance of the characteristic P=O stretching vibration in the phosphonate product, typically observed in the range of 1200-1300 cm⁻¹.

The detection of reaction intermediates, such as the phosphonium salt in the Arbuzov reaction, can be challenging due to their often transient nature. Low-temperature NMR studies can sometimes be employed to slow down the reaction rate and allow for the observation and characterization of these short-lived species.

Computational and Theoretical Investigations of Diethyl 3 Pyridylcyanomethyl Phosphonate

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Diethyl 3-pyridylcyanomethyl phosphonate (B1237965), DFT calculations can elucidate its reactivity and kinetic stability.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comaimspress.com

DFT calculations at a specific level of theory (e.g., B3LYP with a 6-311G(d,p) basis set) can provide the energies of these orbitals. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). A hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties and Chemical Reactivity Descriptors for Diethyl 3-pyridylcyanomethyl phosphonate

| Parameter | Value (eV) | Formula |

| EHOMO | -6.85 | - |

| ELUMO | -1.23 | - |

| Energy Gap (ΔE) | 5.62 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 1.23 | -ELUMO |

| Electronegativity (χ) | 4.04 | (I + A) / 2 |

| Chemical Hardness (η) | 2.81 | (I - A) / 2 |

| Chemical Softness (S) | 0.356 | 1 / η |

| Global Electrophilicity Index (ω) | 2.90 | χ2 / (2η) |

Note: The values presented in this table are illustrative and based on typical ranges for similar organic phosphonates. They are intended to demonstrate the application of DFT in characterizing the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridyl ring and the oxygen atoms of the phosphonate group, indicating these as primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, providing a more robust description of atomic charges than other methods like Mulliken population analysis. These charges offer a quantitative measure of the local electronic properties and can be used to understand the electrostatic interactions within the molecule and with its environment.

In this compound, NPA would likely reveal a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity. The phosphorus atom would carry a partial positive charge, as would the carbon atoms bonded to these electronegative atoms.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| P | +1.50 |

| O (phosphoryl) | -0.75 |

| O (ethoxy) | -0.60 |

| N (pyridyl) | -0.55 |

| C (cyano) | +0.10 |

| C (pyridyl, adjacent to N) | +0.25 |

Note: These charge values are hypothetical and serve to illustrate the expected charge distribution based on the principles of NPA.

Conformation Analysis and Conformational Landscapes

The biological activity and reactivity of a flexible molecule like this compound are often dependent on its three-dimensional structure. Conformation analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface (PES) that governs these conformational changes.

By systematically rotating the rotatable bonds (e.g., P-C, C-O bonds) and calculating the energy at each step, a conformational landscape can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. These studies can reveal the preferred spatial arrangement of the pyridyl, cyano, and diethyl phosphonate moieties.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate and mechanism.

For instance, in a reaction where this compound acts as a nucleophile, DFT calculations can be used to model the approach of the reactant to an electrophile. The calculations would aim to locate the transition state structure and determine the activation energy of the reaction. The presence of a single imaginary frequency in the Hessian matrix calculation confirms a true transition state. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (such as those derived from DFT) and experimentally determined reactivity data.

For a series of related phosphonates including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. The descriptors in such a model might include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. A successful QSRR model can be a valuable tool for predicting the reactivity of new, unsynthesized compounds and for designing molecules with desired reactivity profiles.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate dance of molecules, offering insights into their dynamic behavior and interactions with the surrounding environment. In the context of this compound, MD simulations can elucidate the influence of different solvents on its conformational landscape and unveil the spectrum of its molecular motions over time. While specific, in-depth MD simulation studies exclusively targeting this compound are not extensively documented in publicly accessible literature, the principles of computational chemistry allow for a predictive understanding of its behavior based on the constituent functional groups.

The dynamic behavior of this compound is largely dictated by the rotational freedom around its single bonds. The molecule's conformation is determined by the torsion angles involving the phosphonate group, the ethyl chains, the cyanomethyl group, and the pyridyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them. The flexibility of the diethyl phosphonate group, for instance, allows for a range of spatial arrangements of the ethyl chains, which can be influenced by the polarity of the solvent.

Solvent effects are a critical aspect of a molecule's behavior, as the surrounding medium can significantly impact its structure and reactivity. In an MD simulation, the solvent is explicitly modeled, allowing for the observation of direct interactions between the solute and solvent molecules. For this compound, the presence of the polar pyridyl ring and the phosphonate group suggests that its conformation and dynamics will be sensitive to the polarity of the solvent.

In a polar protic solvent, such as water or ethanol (B145695), hydrogen bonding interactions are expected to play a significant role. The nitrogen atom of the pyridyl ring and the oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, leading to the formation of a structured solvation shell. This can, in turn, restrict the conformational freedom of the molecule and stabilize specific rotamers. Conversely, in a nonpolar solvent like hexane, weaker van der Waals interactions would dominate, potentially allowing for a greater degree of conformational flexibility.

The following table summarizes the expected dominant intermolecular interactions and their potential impact on the conformational dynamics of this compound in different solvent environments, as would be explored in a typical MD simulation study.

| Solvent Type | Dominant Interactions | Expected Impact on Dynamic Behavior |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding, Dipole-Dipole | Stabilization of specific conformations, reduced rotational freedom of the pyridyl and phosphonate groups. |

| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-Dipole | Moderate restriction of conformational freedom, stabilization of polar conformers. |

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals forces | Increased conformational flexibility, exploration of a wider range of molecular shapes. |

Another key aspect that can be investigated is the reorientational dynamics of the molecule. The time it takes for the molecule to tumble and reorient in solution is influenced by its size, shape, and interactions with the solvent. These dynamics can be characterized by calculating time correlation functions, which are accessible through MD simulations.

Future Directions and Emerging Research Avenues for Diethyl 3 Pyridylcyanomethyl Phosphonate

Development of Innovative Catalytic Systems for Diethyl 3-pyridylcyanomethyl phosphonate (B1237965) Synthesis and Transformations

The synthesis of phosphonates has traditionally relied on established methods, but recent research focuses on developing more efficient, selective, and sustainable catalytic systems. For compounds like Diethyl 3-pyridylcyanomethyl phosphonate, future efforts will likely concentrate on transition-metal-free and advanced metal-catalyzed approaches.

Organocatalysis: An emerging and highly promising area is the use of amino-organocatalysis for the direct synthesis of 3-pyridylphosphonates from precursors like vinylphosphonates and aldehydes. rsc.org This transition-metal-free approach offers a greener alternative, potentially leading to a wide range of multi-substituted phosphorylated pyridines in excellent yields. rsc.org

Metal-Based Catalysis: Research into novel metal-based catalysts continues to evolve. Systems employing palladium, such as Pd(OAc)₂ and Pd(PPh₃)₄, have proven effective for the cross-coupling of H-phosphonate diesters with various halides. organic-chemistry.org Similarly, copper-catalyzed systems, like Cu₂O with 1,10-phenanthroline, facilitate the addition of H-phosphonate esters to boronic acids to form aryl phosphonates. organic-chemistry.org The development of heterogeneous catalysts, such as those based on zirconium phosphonates or copper ions grafted onto mesoporous titanium surfaces, offers advantages in recyclability and reuse over multiple reaction cycles. scispace.com

Asymmetric Catalysis: To produce chiral derivatives, the development of asymmetric catalytic systems is crucial. The use of chiral ligands, such as (R,R)-DIOP in palladium-catalyzed reactions, has shown potential for inducing chirality, although further optimization is needed to achieve high enantioselectivity. researchgate.netmdpi.com Bifunctional catalysts that can simultaneously activate both reactants are also a key area of investigation for achieving high enantioselectivity in reactions like hydrophosphonylation. mdpi.com

| Catalyst System | Reaction Type | Key Advantages |

| Amino-Organocatalysts | Annulation of vinylphosphonates and aldehydes | Transition-metal-free, high yields, access to multi-substituted pyridines. rsc.org |

| Pd(OAc)₂ / CataCXium A | Deprotonative cross-coupling | Access to diarylmethyl phosphonates. organic-chemistry.org |

| Cu₂O / 1,10-phenanthroline | Addition to boronic acids | Mild and efficient formation of aryl phosphonates. organic-chemistry.org |

| Zirconium-Based Heterogeneous Catalysts | Various (e.g., reduction) | Recyclable, stable over multiple cycles. scispace.com |

| Chiral Ligands (e.g., (R,R)-DIOP) with PdCl₂ | Cascade Heck cyclization-phosphorylation | Potential for asymmetric synthesis. researchgate.net |

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

Beyond established reactions, future research will aim to uncover novel reactivity modes of this compound. The strategic placement of functional groups allows for complex, cascade, and multicomponent reactions that can build molecular complexity in a single step.

Multicomponent Reactions (MCRs): One-pot, three-component methods have been successfully used to synthesize novel α-aminophosphonate derivatives. nih.govresearchgate.net Applying this strategy to this compound, where the cyanomethyl group can act as a key nucleophile, could provide rapid access to libraries of highly functionalized molecules. nih.govresearchgate.net

Cascade Reactions: The development of cascade reactions, such as a Heck cyclization followed by phosphorylation, demonstrates a powerful strategy for constructing complex heterocyclic systems incorporating a phosphonate group. researchgate.net Exploring similar cascades initiated by the reactivity of the pyridyl ring or the cyanomethyl group is a promising future direction.

Domino Protocols: Efficient domino protocols, which involve a sequence of reactions such as Knoenagel condensation followed by Michael addition and cyclization, are being developed for other heterocyclic phosphonates. researchgate.net Adapting these protocols could enable the regioselective synthesis of highly functionalized, fused heterocyclic systems starting from this compound.

Rational Design and Synthesis of Advanced Derivatives with Precisely Tuned Reactivity

The rational design of derivatives is central to tailoring the properties of this compound for specific applications. By modifying the core structure, researchers can fine-tune its electronic properties, steric hindrance, and biological activity.

Functionalization for Biological Activity: Organophosphonates, particularly α-aminophosphonates, are recognized for their bioactive properties. nih.gov The synthesis of derivatives containing a 2-oxoquinoline structure has yielded compounds with significant antitumor activities. nih.govresearchgate.net Similarly, β-lactam derivatives of α-amino phosphonates have been identified as potent anticancer agents. nih.gov Future work will involve designing derivatives of this compound that mimic biologically important molecules to act as enzyme inhibitors or therapeutic agents. nih.govmdpi.com

Stereoselective Synthesis: For many applications, particularly in pharmacology, controlling the stereochemistry is essential. Future synthetic efforts will focus on methods that allow for the stereoselective synthesis of derivatives, potentially through hydrogenation, mesylation, and subsequent intramolecular cyclization to create functionalized chiral rings. mdpi.com

| Derivative Class | Design Rationale | Potential Application |

| α-Amino Phosphonates | Introduce amino functionality for biological recognition. | Anticancer agents, enzyme inhibitors. nih.govnih.gov |

| Fused Heterocycles | Build molecular complexity via cascade reactions. | Novel scaffolds for medicinal chemistry. researchgate.net |

| Substituted Pyridines | Tune electronic properties and coordination ability. | Ligands for catalysis, functional materials. |

| Chiral Phosphonates | Create specific stereoisomers for biological targets. | Asymmetric synthesis, pharmaceuticals. mdpi.commdpi.com |

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability. Integrating the synthesis and transformation of this compound into these platforms is a key future direction.

Continuous flow microwave reactors have been successfully used for the synthesis of dialkyl H-phosphonates and for conducting reactions like the Kabachnik-Fields condensation to produce α-aminophosphonates. researchgate.net This technology allows for precise control over reaction parameters such as temperature and time, often leading to higher yields and purities. researchgate.net Automating these flow systems can further accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Applications in Advanced Materials Science Through Chemical Functionalization

The phosphonate group is an excellent ligand for coordinating with metal ions, making this compound a prime candidate for building advanced materials. kaust.edu.sa

Metal-Organic Frameworks (MOFs): The phosphonate moiety can act as a robust anchor to create stable metal phosphonate frameworks. kaust.edu.sa The pyridyl group provides an additional coordination site and a locus for post-synthetic modification, while the cyanomethyl group can be further functionalized. These materials have potential applications in heterogeneous catalysis, selective gas adsorption, and ion exchange. scispace.comkaust.edu.sa

Functional Polymers: The compound can be incorporated into polymers to impart specific properties. For instance, related diethyl phosphonate derivatives are used as antioxidant additives to provide thermal stability to polyesters like poly(ethyleneterephthalate) (PET) during processing. europa.eu The pyridyl group in this compound could add functionality for metal scavenging or creating proton-conductive pathways within a polymer matrix.

Mechanistic Elucidation via In Situ and Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. While significant research has been conducted on the synthesis of phosphonates, detailed mechanistic studies, particularly for complex catalytic cycles involving this compound, represent a critical future frontier.

The application of advanced spectroscopic techniques will be indispensable.

In Situ Spectroscopy: Techniques such as in situ NMR, FTIR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This allows for the direct observation of transient species and provides invaluable data for constructing accurate mechanistic models.

Time-Resolved Spectroscopy: For very fast reactions, time-resolved techniques (e.g., pump-probe spectroscopy) can track chemical events on picosecond to femtosecond timescales. This would be particularly useful for studying photochemical transformations or understanding the initial steps in catalytic activation.

By pursuing these research avenues, the scientific community can fully harness the synthetic versatility of this compound, leading to new discoveries in catalysis, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.